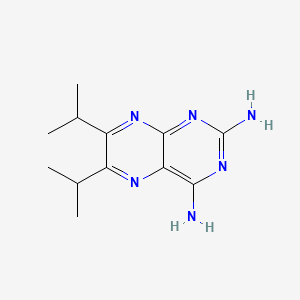

2,4-Diamino-6,7-diisopropylpteridine

Descripción general

Descripción

2,4-Diamino-6,7-diisopropylpteridine is a pteridine derivative known for its valuable role in organic synthesis. This compound is characterized by its ability to act as a nucleophile and an intermediate in various chemical reactions, making it a significant reagent in the synthesis of heterocyclic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6,7-diisopropylpteridine typically involves the reaction of appropriate pteridine precursors with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Diamino-6,7-diisopropylpteridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pteridine oxides.

Reduction: It can be reduced to form dihydropteridine derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles to form substituted pteridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Pteridine oxides.

Reduction: Dihydropteridine derivatives.

Substitution: Substituted pteridines with various functional groups.

Aplicaciones Científicas De Investigación

Microbiological Applications

Vibriostatic Agent

2,4-Diamino-6,7-diisopropylpteridine is recognized primarily as a vibriostatic agent. It is utilized in susceptibility testing for differentiating Vibrio species from Aeromonas spp. This application is crucial in clinical microbiology for identifying pathogens responsible for gastrointestinal infections.

Activity Against Plasmodium Species

Research indicates that this compound exhibits significant antimalarial properties. Specifically, it has been tested against Plasmodium gallinaceum, demonstrating an antimalarial index of 1:40. This compound shows potential effectiveness against strains resistant to other antimalarial drugs like proguanil and sulphadiazine .

Case Study: Resistance Testing

In experiments involving normal and drug-resistant strains of Plasmodium gallinaceum, the compound was found to be effective where other treatments failed. The study noted that while some strains exhibited cross-resistance to similar compounds, they were hypersensitive to this compound .

| Test Strain | Response to Treatment |

|---|---|

| Normal Strain | Effective (1:40) |

| Proguanil-resistant Strain | Hypersensitive |

| Sulphadiazine-resistant Strain | No cross-resistance |

Laboratory Methodologies

Use in O/129 Disks for Bacterial Identification

The compound is also employed in laboratory methodologies such as the preparation of O/129 disks used for bacterial identification tests. The disks are made by dissolving the phosphate salt of this compound in sterile water and soaking filter paper disks before sterilization .

Preparation Protocol

- Sterilize filter paper disks.

- Dissolve O/129 or its phosphate salt in sterile distilled water.

- Soak the filter paper disks in the solution.

- Allow to dry and store appropriately.

Mecanismo De Acción

The mechanism of action of 2,4-diamino-6,7-diisopropylpteridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their normal function. The pathways involved include the inhibition of folate metabolism, which is crucial for the survival of certain microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Diamino-6,7-diphenylpteridine: Another pteridine derivative with similar chemical properties but different substituents.

2,4-Diamino-6,7-dimethylpteridine: A compound with methyl groups instead of isopropyl groups.

Uniqueness

2,4-Diamino-6,7-diisopropylpteridine is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable reagent in various chemical and biological applications .

Actividad Biológica

2,4-Diamino-6,7-diisopropylpteridine (commonly referred to as O/129) is a synthetic compound belonging to the pteridine class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : CHN

- Molecular Weight : Approximately 284.35 g/mol

- Structure : Characterized by two isopropyl groups attached to the pteridine ring.

Research indicates that this compound exhibits significant biological activity through its interaction with bacterial folate metabolism. The compound acts as a selective growth inhibitor for certain bacterial species, particularly differentiating between Vibrio and Aeromonas strains. The proposed mechanisms include:

- Disruption of folate metabolism in bacteria.

- Interference with iron acquisition systems in pathogenic organisms.

Antimicrobial Activity

The compound has been shown to possess antimicrobial properties against various pathogens. Notably:

- Vibrio cholerae : O/129 is effective against Vibrio species, distinguishing them from other bacteria due to their susceptibility to this compound .

- Aeromonas spp. : In case studies involving severe diarrhea caused by Aeromonas, the use of O/129 was highlighted as a critical factor in differentiating bacterial strains for appropriate treatment .

Antimalarial Properties

This compound has demonstrated antimalarial activity against Plasmodium gallinaceum. Key findings include:

- An antimalarial index of 1:40 was reported when tested against P. gallinaceum.

- Resistance development in Plasmodium strains treated with O/129 was observed; resistant strains showed cross-resistance to other antimalarial agents but were hypersensitive to O/129 itself .

Case Study: Vibrio cholerae O139

A study examined the phenotypic and genotypic changes in Vibrio cholerae O139 isolates from patients over several years. It was found that:

- Early isolates were resistant to O/129 and trimethoprim-sulfamethoxazole (TMP-SMX), while later isolates showed increased susceptibility.

- The resistance patterns correlated with disease severity in hospitalized patients .

Comparative Analysis of Similar Compounds

Table 1 summarizes other compounds with structural similarities and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-6-methylpteridine | Methyl group at position 6 | Antimicrobial properties |

| 2-Amino-4-hydroxy-6-methylpteridine | Hydroxy group at position 4 | Antiviral activity |

| 6-Methylpteridine | Methyl group at position 6 | Antifungal properties |

| This compound | Two isopropyl groups at positions 6 and 7 | Enhanced lipophilicity and biological activity compared to simpler derivatives |

Propiedades

IUPAC Name |

6,7-di(propan-2-yl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6H,1-4H3,(H4,13,14,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVXWXAMTVJGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191512 | |

| Record name | O 129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-29-5 | |

| Record name | O 129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O 129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.